molecular formula C11H12FN3O3 B3042951 4-(2-Amino-5-fluoro-4-nitroanilino)pent-3-en-2-one CAS No. 680579-38-8

4-(2-Amino-5-fluoro-4-nitroanilino)pent-3-en-2-one

Cat. No. B3042951
CAS RN: 680579-38-8
M. Wt: 253.23 g/mol
InChI Key: FDEPKTCINJDAJO-ZZXKWVIFSA-N
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Description

The compound "4-(2-Amino-5-fluoro-4-nitroanilino)pent-3-en-2-one" is a derivative of 4-amino-3-penten-2-one, which is an enamine, as indicated by the spectroscopic data supporting its structure over an imine structure . The presence of amino, fluoro, and nitro groups in the compound suggests that it may have interesting chemical properties and potential applications in various fields, such as fluorescent detection when derivatized with other compounds like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) .

Synthesis Analysis

While the synthesis of "4-(2-Amino-5-fluoro-4-nitroanilino)pent-3-en-2-one" is not directly described in the provided papers, the related compound 4-amino-3-penten-2-one has been studied, and its vibrational spectra have been assigned using infrared and Raman spectroscopy, DFT calculations, and spectral behavior upon deuteration . This suggests that similar analytical techniques could be used to study the synthesis and properties of the target compound.

Molecular Structure Analysis

The molecular structure of 4-amino-3-penten-2-one has been analyzed using DFT, which suggests a relatively strong intramolecular bent hydrogen bond with an N...O distance in the range of 2.64-2.67 Å . This information is crucial for understanding the molecular structure of "4-(2-Amino-5-fluoro-4-nitroanilino)pent-3-en-2-one" as the addition of fluoro and nitro groups would likely influence the electronic distribution and hydrogen bonding within the molecule.

Chemical Reactions Analysis

The compound 4-amino-3-penten-2-one exhibits the ability to form intermolecular hydrogen bonds in both solid and solution phases . This characteristic could be extrapolated to "4-(2-Amino-5-fluoro-4-nitroanilino)pent-3-en-2-one", suggesting that it may also participate in hydrogen bonding, which could affect its reactivity and interactions with other molecules. Additionally, the derivatization of amino acids and peptides with NBD-F for fluorescent detection implies that the target compound may also be reactive towards derivatization agents, potentially forming fluorescent derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-(2-Amino-5-fluoro-4-nitroanilino)pent-3-en-2-one" can be inferred from the properties of its analogs. The vibrational spectra of 4-amino-3-penten-2-one provide insights into its bonding and structure . The compound's ability to be derivatized for fluorescent detection indicates that it may have useful spectroscopic properties . The presence of fluoro and nitro groups would also affect its polarity, solubility, and stability, which are important factors in its potential applications in chemical analysis and synthesis.

properties

IUPAC Name

(E)-4-(2-amino-5-fluoro-4-nitroanilino)pent-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3O3/c1-6(3-7(2)16)14-10-4-8(12)11(15(17)18)5-9(10)13/h3-5,14H,13H2,1-2H3/b6-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEPKTCINJDAJO-ZZXKWVIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)NC1=CC(=C(C=C1N)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C)/NC1=CC(=C(C=C1N)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Amino-5-fluoro-4-nitroanilino)pent-3-en-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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